LogP Difference Drives 10‑Fold Variation in Calculated Lipophilicity Between Ethyl and Methyl Ester Analogs
The ethyl ester target compound (CID 2736504) has a computed XLogP3-AA of 4.4, whereas the methyl ester analog (CID 39768) displays a computed XLogP3-AA of approximately 3.8 [1][2]. This ~0.6 log unit difference translates to a roughly 4‑fold higher theoretical partition coefficient for the ethyl ester, which directly impacts its solubility in lipophilic reaction media and its membrane permeation profile when used as a pro‑pesticide or pro‑drug intermediate.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | Methyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate (CAS 7382-40-3); XLogP3-AA ≈ 3.8 |
| Quantified Difference | Δ LogP ≈ +0.6; ~4‑fold higher partition coefficient (calculated) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); fragment‑based prediction, not experimental shake‑flask method |
Why This Matters
A 4‑fold difference in lipophilicity can significantly alter the compound's behavior in biphasic reaction systems, liquid‑liquid extractions, and its ability to penetrate biological membranes in cell‑based assays.
- [1] PubChem. Computed Properties for CID 2736504: XLogP3-AA = 4.4. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Computed Properties for methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate (CID 39768): XLogP3-AA ≈ 3.8. National Center for Biotechnology Information (2025). View Source
